![molecular formula C20H14N4S B13093222 4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile CAS No. 112208-66-9](/img/structure/B13093222.png)
4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile typically involves the nucleophilic substitution of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with p-tolyl nucleophiles. The reaction is carried out in the presence of a base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles such as alcohols, amines, and thiols replace the bromine atoms on the thiadiazole ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less commonly reported.
Substitution Reactions: These reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions are derivatives of the original compound, where the bromine atoms are replaced by various nucleophiles, resulting in compounds with potentially useful properties for further applications .
科学的研究の応用
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural framework is of interest for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound can be used as a building block for the synthesis of materials with unique optical and electronic properties.
作用機序
The mechanism by which 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile exerts its effects depends on its application:
In Organic Electronics: The compound acts as an electron acceptor or donor, facilitating charge transport in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor in the synthesis of 4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile.
Thiazole Derivatives: Compounds with similar structural motifs that exhibit a wide range of biological activities.
Uniqueness
4,7-Di-p-tolyl-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile is unique due to its specific electronic properties and the versatility of its thiadiazole-pyridine framework, which allows for various functional modifications .
特性
CAS番号 |
112208-66-9 |
|---|---|
分子式 |
C20H14N4S |
分子量 |
342.4 g/mol |
IUPAC名 |
4,7-bis(4-methylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H14N4S/c1-12-3-7-14(8-4-12)17-16(11-21)22-18(20-19(17)23-25-24-20)15-9-5-13(2)6-10-15/h3-10H,1-2H3 |
InChIキー |
LRTZURXXPYJGAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C3=NSN=C23)C4=CC=C(C=C4)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


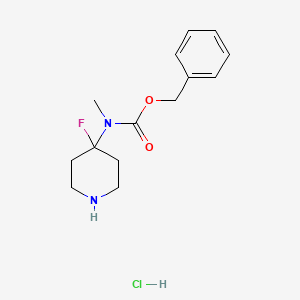
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
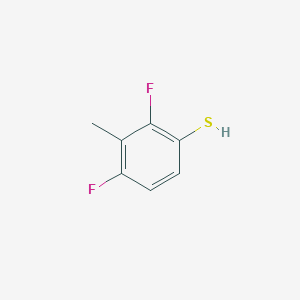
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
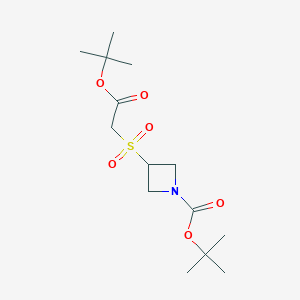
![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
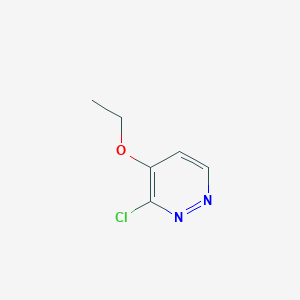
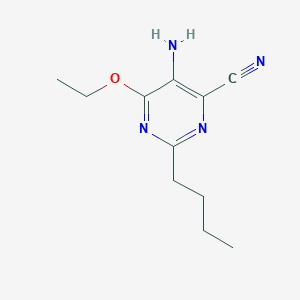
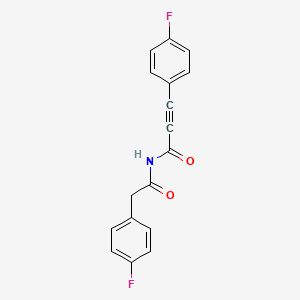
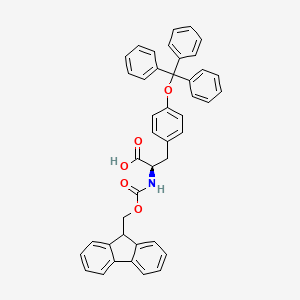
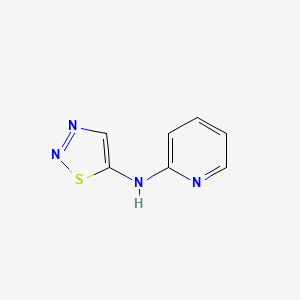
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
